molecular formula C20H16N4OS3 B2803361 1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223771-47-8

1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2803361
CAS No.: 1223771-47-8
M. Wt: 424.56
InChI Key: YBPBMIJJLPFRBS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolo-pyrimidinone family, characterized by a bicyclic core combining thiophene, triazole, and pyrimidinone rings. Key structural features include:

  • Substituents: A 3-methylbenzylthio group at position 1 and a thiophen-2-ylmethyl group at position 2.
  • Core Structure: The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold provides planar rigidity, which is critical for binding to biological targets like kinases or phosphatidylinositol 3-kinases (PI3Ks) .
  • Synthetic Relevance: Synthesized via multi-step reactions involving enaminones, thiourea derivatives, or cyclization of oxazine-dione intermediates, as seen in related compounds .

Properties

IUPAC Name

12-[(3-methylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS3/c1-13-4-2-5-14(10-13)12-28-20-22-21-19-23(11-15-6-3-8-26-15)18(25)17-16(24(19)20)7-9-27-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPBMIJJLPFRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel heterocyclic compound with potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C20H16N4OS3
  • Molecular Weight : 424.56 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the thieno and triazole moieties suggests potential activity against enzymes involved in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit thioredoxin reductase (TrxR), an enzyme crucial in cancer cell proliferation and survival . The mechanism involves the disruption of redox balance within cancer cells, leading to increased oxidative stress and apoptosis.

Antimicrobial Activity

Compounds containing thiophene and thiazole rings have demonstrated antimicrobial properties against various pathogens. For example, studies have shown that related compounds exhibit activity against Staphylococcus aureus and Candida albicans through mechanisms involving cell membrane disruption and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Research indicates that similar structures can modulate the expression of key inflammatory mediators, thus providing therapeutic effects in conditions like arthritis and other inflammatory diseases .

Study 1: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound induces apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors .

Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial activity using disk diffusion methods against E. coli, S. aureus, and C. albicans. The compound exhibited significant zones of inhibition at varying concentrations, suggesting its potential as an antimicrobial agent .

Data Summary

Activity Target Method Used Outcome
AnticancerVarious cancer cell linesMTT assayDose-dependent growth inhibition
AntimicrobialE. coli, S. aureusDisk diffusion methodSignificant zones of inhibition
Anti-inflammatoryPro-inflammatory cytokinesELISAReduced cytokine levels

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent study evaluating thieno[2,3-d]pyrimidine derivatives:

  • IC50 Value : 27.6 µM against MDA-MB-231 breast cancer cells.
  • Mechanism : Inhibition of key signaling pathways such as EGFR and Akt.

Antimicrobial Activity

Compounds containing thiophene and triazole moieties have demonstrated antimicrobial properties. The presence of sulfur enhances their interaction with microbial enzymes.

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine Derivative ABacterial Inhibition50
Thiazole-based Compound BAntifungal25
Triazole Derivative CAntiviral10

The biological mechanisms underlying these activities often involve:

  • Inhibition of Enzyme Activity : Many heterocycles inhibit enzymes crucial for cellular processes in pathogens.
  • Receptor Interaction : Binding to specific receptors modulates cellular signaling pathways, particularly in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and triazole components can enhance potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity.
  • Heterocyclic Variants : Variations in the thiophene ring can significantly alter bioactivity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Thiophene vs. Benzyl Groups : The target compound’s thiophen-2-ylmethyl group may improve π-π stacking in enzyme binding compared to purely alkyl/aryl substituents .
Core Structure Modifications

Variations in the fused-ring system impact bioactivity:

Core Structure Example Compound Activity/Notes
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone Target compound Core likely interacts with ATP-binding pockets in kinases .
Benzo(b)thieno[3,2-e]pyrimidinone 1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a] derivative Higher rigidity; potent against MCF-7 and HepG2 cells .
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone Derivatives in Antitumor activity (IC₅₀: 1.8–3.2 μM) via PI3K inhibition .

Key Observations :

  • Thiophene vs.

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